(6-Formylpyridin-2-yl)boronic acid

Overview

Description

“(6-Formylpyridin-2-yl)boronic acid” is a chemical compound . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also a useful reagent for the preparation of bioactive small molecules .

Synthesis Analysis

The synthesis of boronic acids like “this compound” often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . Another method involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .

Molecular Structure Analysis

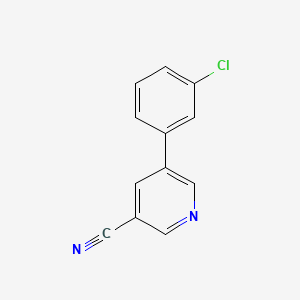

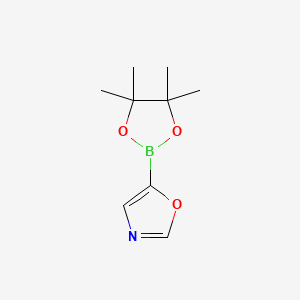

The molecular formula of “this compound” is C6H6BNO3 . Its average mass is 150.928 Da and its monoisotopic mass is 151.044067 Da .

Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . Protodeboronation of boronic esters is a key transformation in the functionalization of alkyl boronic esters .

Scientific Research Applications

Drug Discovery and Development

Boronic acids, including derivatives like (6-Formylpyridin-2-yl)boronic acid, have been increasingly incorporated into drug discovery efforts due to their ability to potentially enhance the potency of drugs or improve their pharmacokinetic profiles. The last two decades have witnessed a significant rise in the use of boronic acids in medicinal chemistry, leading to the approval of several boronic acid-based drugs by the FDA and Health Canada. These developments highlight the growing importance of boronic acids in therapeutic applications and drug development processes (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Electrochemical biosensors utilizing derivatives of boronic acids, like ferroceneboronic acid (FcBA) and its variants, demonstrate the utility of boronic acid moieties in detecting biological analytes. These sensors leverage the selective binding properties of boronic acids to diol residues of sugars and other entities, enabling the electrochemical determination of substances like glucose and glycated hemoglobin (HbA1c). The versatility of FcBA-based sensors extends to the detection of fluoride ions and other analytes, illustrating the broad potential of boronic acid derivatives in biosensing technologies (Wang et al., 2014).

Removal of Boron in Desalination

In seawater desalination applications, the removal of boron (often in the form of boric acid) is a significant challenge. The incorporation of boronic acid derivatives in membrane technologies, such as reverse osmosis (RO) and nanofiltration (NF), has seen increased attention in scientific research. Understanding the physicochemical properties and the speciation of boric acid in seawater is crucial for enhancing the efficiency of boron removal in desalination processes, indicating the relevance of boronic acid chemistry in environmental applications (Tu et al., 2010).

Antifungal Applications

Boronic acid derivatives, including this compound, may exhibit significant bioactivity, particularly in antifungal and insecticidal applications. The unique interaction of boron-containing compounds with organic biochemicals highlights their potential in developing new antimicrobial agents. For instance, tavaborole, a boronic acid-based compound, has been approved for treating onychomycosis, demonstrating the effectiveness of boronic acid derivatives in fungal treatment (Arvanitis et al., 2020).

Immune Function Modulation

Boronic acid derivatives, as part of the broader category of boron-containing compounds, have been implicated in modulating immune function. Research indicates that boron, as an essential trace element, plays a role in various biochemical pathways and biomolecules relevant to immune response, thus underscoring the potential of boronic acid derivatives in immunology (Hunt, 2003).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are generally used as reagents in organic synthesis . They are often involved in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling .

Mode of Action

(6-Formylpyridin-2-yl)boronic acid, like other boronic acids, participates in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium complex in a process known as transmetalation .

Biochemical Pathways

The compound’s role in the suzuki-miyaura cross-coupling reaction suggests it could be used to synthesize a variety of bioactive molecules . These molecules could then interact with various biochemical pathways, depending on their structure and function.

Result of Action

It’s worth noting that the compound’s primary use is in the synthesis of other molecules . The effects of these molecules would depend on their specific structures and functions.

Action Environment

The action of this compound, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, can be influenced by various environmental factors. These include the presence of a suitable palladium catalyst, the choice of base, and the reaction conditions such as temperature and solvent . These factors can significantly affect the reaction’s efficiency and the yield of the desired product .

Safety and Hazards

The safety data sheet for similar boronic acids suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, using protective gloves, clothing, and eye/face protection . They should be used only in well-ventilated areas or outdoors .

Future Directions

Boronic acids, including “(6-Formylpyridin-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, protein manipulation, cell labeling, electrophoresis of glycated molecules, and in polymers for the controlled release of insulin . They are also employed as building materials for microparticles for analytical methods .

properties

IUPAC Name |

(6-formylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXILAYGCHAABTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694462 | |

| Record name | (6-Formylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310384-00-9 | |

| Record name | B-(6-Formyl-2-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Formylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)

![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)